

# Application Note: Measuring the Skin Penetration of Methyl Ricinoleate

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## Compound of Interest

Compound Name: *Methyl 12-hydroxy-9(E)-octadecenoate*

Cat. No.: *B15547014*

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## Introduction

Methyl ricinoleate, the methyl ester of ricinoleic acid, is a key component of castor oil and is utilized in various cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.<sup>[1]</sup> Understanding its penetration into and permeation through the skin is crucial for evaluating the efficacy and safety of topical products containing this ingredient. This document provides detailed protocols for measuring the skin penetration of methyl ricinoleate using established in vitro methods, including the Franz diffusion cell assay and the tape stripping technique. Additionally, it outlines analytical procedures for quantification and discusses the potential anti-inflammatory effects of its active component, ricinoleic acid.

## Quantitative Data Summary

Direct quantitative data for the skin penetration of methyl ricinoleate is limited in publicly available literature. However, studies on its parent compound, ricinoleic acid, provide valuable insights into its potential permeation characteristics. The following table summarizes representative data for ricinoleic acid, which can be used as a proxy to estimate the skin penetration of methyl ricinoleate. It is important to note that esterification to methyl ricinoleate may alter its lipophilicity and thus its penetration profile.

Parameter	Value	Skin Model	Vehicle	Method	Source
Permeability	Reduced by additives	Porcine Skin	Mineral Oil / Polyethylene Glycol	In Vitro Flow-Through Diffusion Cell	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Skin Deposition	Up to 5% in dosed skin	Porcine Skin	Mineral Oil Mixtures	In Vitro Flow-Through Diffusion Cell	<a href="#">[5]</a>
Stratum Corneum Deposition	Up to 16%	Porcine Skin	Mineral Oil Mixtures	In Vitro Flow-Through Diffusion Cell	<a href="#">[5]</a>

Note: The provided data is for ricinoleic acid and should be interpreted as an estimation for methyl ricinoleate. Further studies are required to determine the precise penetration kinetics of methyl ricinoleate.

## Experimental Protocols

### In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the measurement of methyl ricinoleate permeation through an excised skin membrane using a Franz diffusion cell.

Materials:

- Franz diffusion cells (with a known diffusion area)[\[6\]](#)
- Excised human or porcine skin (full-thickness or dermatomed)
- Methyl ricinoleate formulation
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20)
- Magnetic stirrer and stir bars

- Water bath with temperature control ( $32 \pm 1^\circ\text{C}$ )
- Syringes and needles for sampling
- Vials for sample collection
- Gas chromatograph-mass spectrometer (GC-MS) for analysis<sup>[7]</sup>

#### Procedure:

- **Skin Preparation:** Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, it can be dermatomed to a specific thickness (e.g., 500  $\mu\text{m}$ ).
- **Cell Assembly:** Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.
- **Equilibration:** Fill the receptor chamber with pre-warmed ( $32^\circ\text{C}$ ) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place the cells in a water bath set to  $32^\circ\text{C}$  and allow the skin to equilibrate for at least 30 minutes. Start the magnetic stirrer in the receptor chamber.
- **Dosing:** Apply a known amount of the methyl ricinoleate formulation evenly onto the surface of the skin in the donor chamber.
- **Sampling:** At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution through the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
- **Sample Analysis:** Analyze the collected samples for the concentration of methyl ricinoleate using a validated GC-MS method.
- **Data Analysis:** Calculate the cumulative amount of methyl ricinoleate permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) at each time point. The steady-state flux ( $J_{ss}$ ) can be determined from the slope of the linear portion of the cumulative amount versus time curve. The permeability

coefficient ( $K_p$ ) can be calculated by dividing the flux by the initial concentration of the drug in the donor chamber.

## Stratum Corneum Depth Profiling using Tape Stripping

This protocol is used to determine the amount of methyl ricinoleate that has penetrated into the stratum corneum.<sup>[8][9][10]</sup>

Materials:

- Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)<sup>[11]</sup>
- Forceps
- Microcentrifuge tubes
- Solvent for extraction (e.g., methanol, ethyl acetate)
- Vortex mixer
- Centrifuge
- GC-MS for analysis

Procedure:

- Application: Apply a defined amount of the methyl ricinoleate formulation to a marked area on the skin surface (in vivo or ex vivo).
- Incubation: Allow the formulation to remain on the skin for a specified period.
- Removal of Excess Formulation: Gently wipe the skin surface to remove any unabsorbed formulation.
- Tape Stripping:
  - Press a piece of adhesive tape firmly onto the treated skin area for a few seconds.
  - Rapidly remove the tape in a single, smooth motion.

- Place the tape strip into a labeled microcentrifuge tube.
- Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin site.
- Extraction:
  - Add a known volume of extraction solvent to each tube containing a tape strip.
  - Vortex the tubes vigorously to extract the methyl ricinoleate from the tape.
  - Centrifuge the tubes to pellet any debris.
- Sample Analysis: Analyze the supernatant for the concentration of methyl ricinoleate using a validated GC-MS method.
- Data Analysis: Quantify the amount of methyl ricinoleate in each tape strip. A depth profile of the compound within the stratum corneum can be generated by plotting the amount per strip against the strip number.

## Quantification of Methyl Ricinoleate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of methyl ricinoleate in skin-related matrices.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

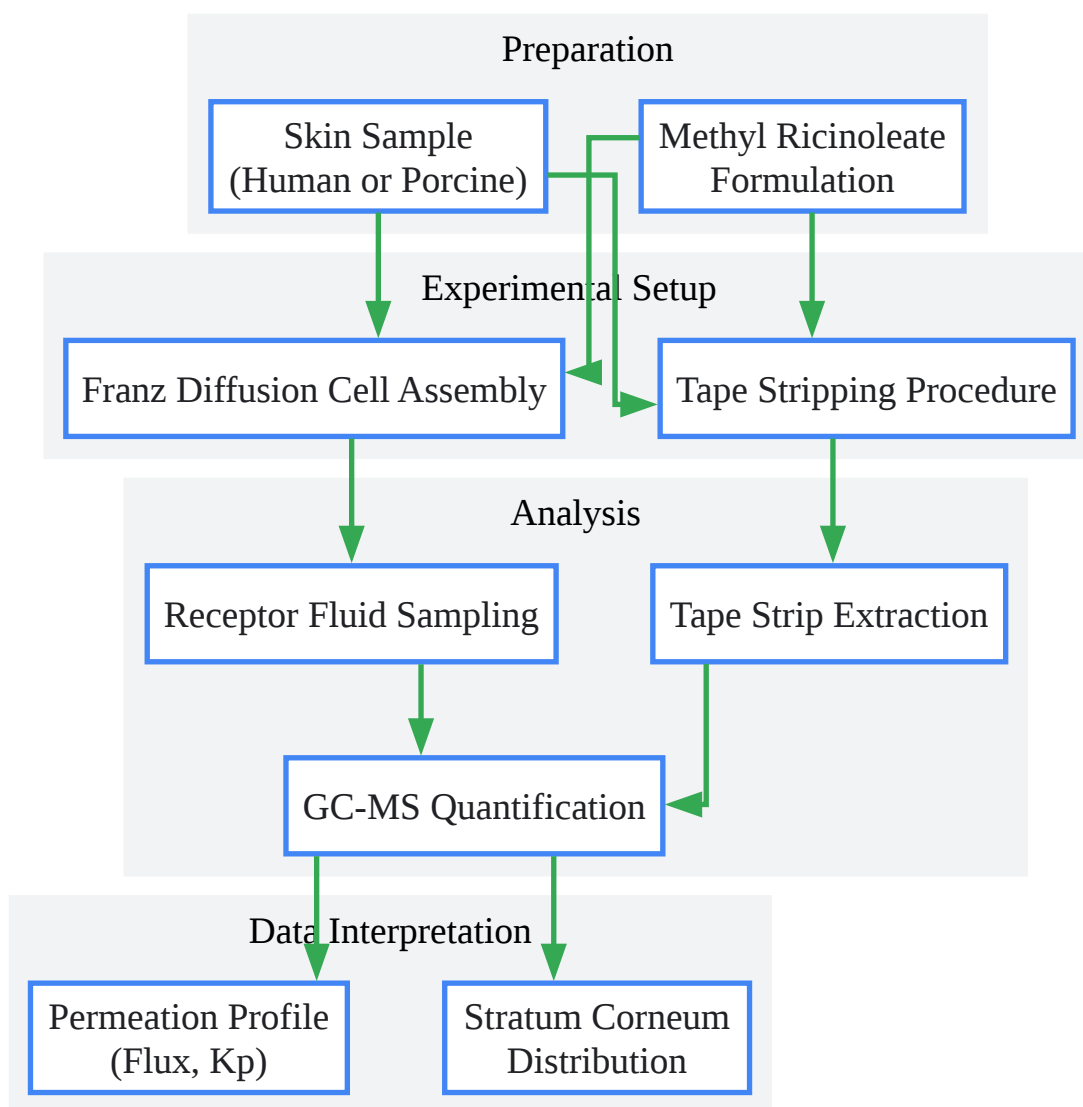
Sample Preparation (from Tape Strips or Receptor Fluid):

- Extraction: As described in the respective protocols.
- Derivatization (if analyzing ricinoleic acid): If hydrolysis of methyl ricinoleate is expected, the resulting ricinoleic acid can be derivatized (e.g., methylation or silylation) to improve its volatility for GC analysis.[\[16\]](#)
- Concentration: If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent.

GC-MS Conditions (Example):

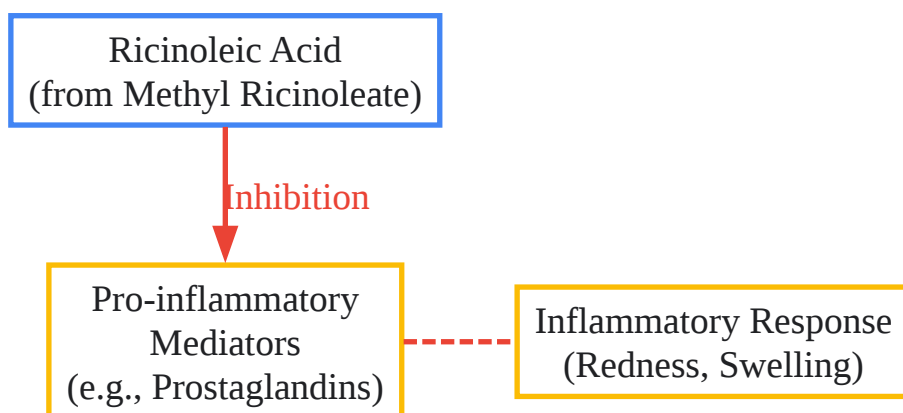
- Gas Chromatograph: Agilent 7890A or similar
- Mass Spectrometer: Agilent 5975C or similar
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of methyl ricinoleate.

## Visualizations



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Caption: Experimental workflow for measuring methyl ricinoleate skin penetration.



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Caption: Postulated anti-inflammatory action of ricinoleic acid in the skin.[17][18][19][20][21]

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